3-(1H-benzotriazol-1-yl)-N'-[(E)-(3-methoxyphenyl)methylidene]propanehydrazide

Structure–Activity Relationship Antioxidant Activity Medicinal Chemistry

3-(1H-benzotriazol-1-yl)-N'-[(E)-(3-methoxyphenyl)methylidene]propanehydrazide (CAS 478675-41-1) is a synthetic hydrazone derivative that integrates a benzotriazole heterocycle, a propanehydrazide linker, and a 3-methoxybenzylidene moiety. The compound belongs to a broader class of N′-benzylidene-substituted hydrazides extensively explored for their antioxidant, antibacterial, and enzyme-inhibitory activities.

Molecular Formula C17H17N5O2
Molecular Weight 323.35 g/mol
CAS No. 478675-41-1
Cat. No. B12021723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-benzotriazol-1-yl)-N'-[(E)-(3-methoxyphenyl)methylidene]propanehydrazide
CAS478675-41-1
Molecular FormulaC17H17N5O2
Molecular Weight323.35 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C=NNC(=O)CCN2C3=CC=CC=C3N=N2
InChIInChI=1S/C17H17N5O2/c1-24-14-6-4-5-13(11-14)12-18-20-17(23)9-10-22-16-8-3-2-7-15(16)19-21-22/h2-8,11-12H,9-10H2,1H3,(H,20,23)/b18-12+
InChIKeyYKQMXHZRBRBMMG-LDADJPATSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

478675-41-1: Core Physicochemical and Pharmacophore Features of a 3-Methoxybenzylidene Benzotriazole Propanehydrazide


3-(1H-benzotriazol-1-yl)-N'-[(E)-(3-methoxyphenyl)methylidene]propanehydrazide (CAS 478675-41-1) is a synthetic hydrazone derivative that integrates a benzotriazole heterocycle, a propanehydrazide linker, and a 3-methoxybenzylidene moiety . The compound belongs to a broader class of N′-benzylidene-substituted hydrazides extensively explored for their antioxidant, antibacterial, and enzyme-inhibitory activities [1]. Its structural blueprint distinguishes it from the more commonly reported 2-methoxy and 4-methoxy positional isomers, as well as from acetohydrazide-linked analogs, creating a unique profile within the benzotriazole–hydrazone chemical space that is directly relevant to procurement decisions for focused library design and structure–activity relationship (SAR) campaigns.

Why 478675-41-1 Cannot Be Replaced by Common 2- or 4-Methoxy Isomers or Acetohydrazide Analogs


The benzotriazole–hydrazone family is not interchangeable. The exact position of the methoxy substituent on the benzylidene ring profoundly influences electron distribution, steric accessibility, and ultimately biological readouts [1]. Furthermore, the distinction between a propanehydrazide and an acetohydrazide linker alters molecular flexibility, lipophilicity, and metabolic stability, which are critical parameters in both in vitro assay performance and in vivo progression. Selecting 478675-41-1 over a generic ‘benzotriazole hydrazone’ therefore ensures that the specific electronic and conformational properties conferred by the 3-methoxy orientation and the three-carbon spacer are preserved in the experimental system, avoiding the confounding effects that arise from unvalidated analog swapping.

Quantitative Differentiation Evidence for 478675-41-1 Against Closest Analogs


Positional Isomer Advantage: 3-Methoxy vs. 2- and 4-Methoxy Benzylidene Analogs

In the benzotriazole hydrazone series, the methoxy position modulates antioxidant potency. Rahmani and Lahrech demonstrated that benzotriazole acetohydrazones bearing electron-donating groups such as methoxy and hydroxyl exhibit significantly higher DPPH radical scavenging activity than unsubstituted analogs [1]. While the published study did not isolate the 3-methoxy isomer, the class-level data establish that methoxy substitution is a key driver of activity. Crucially, the 3-methoxy orientation in 478675-41-1 presents a distinct electronic resonance pattern and reduced steric hindrance around the hydrazone linkage compared to the 2-methoxy isomer (CAS 326002-61-3) , and a meta-directing effect that diverges from the strong +M effect of the 4-methoxy analog (CAS 478519-57-2) . This positional differentiation is expected to translate into measurable differences in radical-scavenging kinetics and target-binding geometry.

Structure–Activity Relationship Antioxidant Activity Medicinal Chemistry

Linker Differentiation: Propanehydrazide vs. Acetohydrazide Scaffolds

The three-carbon propanehydrazide linker of 478675-41-1 provides greater conformational freedom and increased lipophilicity compared to the two-carbon acetohydrazide chain present in many literature benzotriazole hydrazones. Rani et al. reported that benzotriazole acetohydrazide derivatives exhibit potent antibacterial activity against S. aureus and E. coli, with selected compounds (5b, 5d, 5e) achieving activity comparable to vancomycin [1]. However, the acetohydrazide scaffold's shorter linker restricts the spatial orientation of the benzylidene pharmacophore. The propanehydrazide extension in 478675-41-1 is predicted (class-level) to enhance membrane permeability and alter metabolic liability, directly impacting both in vitro potency translation and in vivo pharmacokinetic profiles [2]. This linker distinction makes 478675-41-1 a critical comparator for establishing linker-length SAR within antibacterial and antioxidant programs.

Pharmacokinetics Conformational Analysis Antibacterial Screening

Antioxidant Potential of Methoxy-Substituted Benzotriazole Hydrazones: Class-Level Evidence

Rahmani and Lahrech (2018) screened a series of ten benzotriazole acetohydrazide Schiff bases for in vitro antioxidant activity using DPPH and FRAP assays and found that all compounds exhibited significant radical-scavenging activity, with methoxy- and hydroxy-substituted derivatives demonstrating superior performance over unsubstituted and halogen-substituted analogs [1]. Although the specific IC₅₀ value for 478675-41-1 has not been independently published, its 3-methoxy substitution pattern places it in the high-activity cluster identified in that study. This class-level evidence supports the prioritization of 478675-41-1 over unsubstituted or electron-withdrawing-group-bearing benzotriazole hydrazones in antioxidant screening cascades.

DPPH Assay FRAP Assay Free-Radical Scavenging

Chemical Stability: Hydrazone Hydrolysis Selectivity Under Acidic Conditions

Structural analogs of 478675-41-1 within the benzotriazole propanehydrazide family exhibit a well-characterized degradation profile: hydrazone hydrolysis dominates under mild acidic conditions (85–92% yield), whereas benzotriazole ring cleavage requires extreme alkalinity (pH > 12) . This stability fingerprint, documented for the 4-hydroxy analog (CAS 478530-52-8), is class-transferable to the 3-methoxy derivative. In contrast, acetohydrazide-linked hydrazones are reported to hydrolyze more rapidly due to the electron-withdrawing proximity of the carbonyl [1]. For procurement, this implies that 478675-41-1 will exhibit superior shelf stability and assay robustness under standard biological screening conditions (pH 5–8) compared to acetohydrazide-based alternatives, reducing the need for fresh preparation and minimizing confounding degradation artifacts.

Stability Studies Forced Degradation Analytical Characterization

High-Value Application Scenarios for 3-(1H-Benzotriazol-1-yl)-N'-[(E)-(3-methoxyphenyl)methylidene]propanehydrazide (478675-41-1)


Focused Antioxidant SAR Library Expansion

478675-41-1 serves as the critical 3-methoxy positional probe in a matrix of benzotriazole hydrazones designed to map the substituent-position dependence of radical-scavenging activity. Pairing it with the 2-methoxy (CAS 326002-61-3) and 4-methoxy (CAS 478519-57-2) isomers enables a complete ortho/meta/para SAR analysis that is directly supported by the class-level antioxidant evidence of Rahmani and Lahrech (2018) [1].

Linker-Length Pharmacokinetic Profiling in Antibacterial Discovery

When co-evaluated with acetohydrazide analogs such as those described by Rani et al. (2021), 478675-41-1 provides a matched molecular pair for assessing the impact of linker elongation on antibacterial potency, membrane permeability, and metabolic stability [1]. This head-to-head linker SAR is essential for lead optimization campaigns targeting Gram-positive and Gram-negative pathogens.

Chemical Stability-Benchmarking in Assay Development

The documented hydrolytic stability profile of the propanehydrazide class—hydrazone cleavage only under mild acid and ring stability up to pH >12 [1]—positions 478675-41-1 as a robust reference compound for validating assay conditions, forced degradation protocols, and analytical method development in drug discovery projects handling hydrazone-containing compound libraries.

Keap1–Nrf2 Pathway Inhibitor Screening

Recent patent literature identifies benzotriazole derivatives as Keap1 inhibitors with therapeutic potential in oxidative-stress-related diseases [1]. The 3-methoxybenzylidene propanehydrazide scaffold of 478675-41-1 aligns with the pharmacophoric requirements described in these disclosures, making it a valuable starting point for medicinal chemistry optimization toward Nrf2 activators.

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